molecular formula C28H60O4P2S4Zn B012277 Tea tree oil CAS No. 68649-42-3

Tea tree oil

Cat. No. B012277
CAS RN: 68649-42-3
M. Wt: 716.4 g/mol
InChI Key: ZKAQFYDDTYGBBV-UHFFFAOYSA-L
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Description

Tea tree oil, also known as melaleuca oil, is an essential oil derived from the leaves of the tea tree (Melaleuca alternifolia), a species of tall shrub or tree in the myrtle family originally native to the Bungawalbin Valley in New South Wales, eastern Australia . It is strongly aromatic, having a camphor-like medicinal scent, and ranges from clear to pale yellow in color .


Synthesis Analysis

Tea tree oil is derived from the leaves of the plant, being extracted by steam distillation . It consists of a large number of constituents . Heart-cut Multidimensional GC–MS is very well suited to analysis of samples of such high complexity .


Molecular Structure Analysis

Gas chromatography/mass spectroscopy revealed that terpinen-4-ol was dominant with a content of 40.3%. γ-Terpinene, 1,8-cineole, and p-cymene were identified in contents of 11.7%, 7.0%, and 6.2%, respectively .


Chemical Reactions Analysis

Tea tree oil exhibits antibacterial, antifungal, antiviral, and antiprotozoal activities . It mostly mediates bactericidal actions at concentrations of 1.0% or less in most bacteria such as Staphylococcus aureus and Escherichia coli, and causes bacteriostatic effects at lower concentrations .


Physical And Chemical Properties Analysis

Tea tree oil is an essential oil that is steam distilled from the leaves of the tea tree, native to Australia . The oil has fresh and pleasant odour, and some medical properties of odour eliminating as well as antibacterial and antiseptic action .

Scientific Research Applications

  • Antimicrobial Properties : Tea tree oil and its components, such as terpinen-4-ol and α-terpineol, have been found to reduce the viability of bacteria like Staphylococcus aureus (Carson, Mee, & Riley, 2002). This antimicrobial activity makes it useful for treating various conditions, including acne vulgaris, seborrheic dermatitis, chronic gingivitis, and wound healing (Pazyar, Yaghoobi, Bagherani, & Kazerouni, 2013).

  • Anti-Inflammatory and Antioxidant Effects : Studies have shown that tea tree oil can reduce histamine-induced skin inflammation, suggesting its potential as an antimicrobial agent for conditions like tinea pedis and acne (Koh, Pearce, Marshman, Finlay‐Jones, & Hart, 2002). Additionally, terpinen-4-ol, a water-soluble component of tea tree oil, can suppress pro-inflammatory mediator production in human monocytes (Hart, Brand, Carson, Riley, Prager, & Finlay-Jones, 2000).

  • Conservation and Sterilization : Since the 1930s, tea tree oil has been utilized for medicinal, antimicrobial, sterilization, and sanitation purposes. Its potential use in museum conservation is also being explored (Gatenby & Townley, 2003).

  • Pharmaceutical and Cosmetic Applications : Tea tree oil is recognized for its antiseptic, antimicrobial, and antioxidative benefits, leading to its widespread use in modern medicine and cosmetics (Sailer, Berger, Reichling, & Harkenthal, 1998).

  • Potential Risks : However, it's important to note that sub-lethal concentrations of tea tree oil might contribute to the development of antibiotic resistance in human pathogens (McMahon, Blair, Moore, & McDowell, 2006).

Mechanism of Action

Tea tree oil’s mode of action is interpreted in terms of the membrane-toxicity of its monoterpenoid components . It is proposed that water-soluble components of tea tree oil are capable of inducing anti-inflammatory actions .

Safety and Hazards

Tea tree oil is generally safe when used topically, but it can cause skin irritation, particularly if it’s not diluted properly and is used in higher concentrations . Symptoms of skin irritation from tea tree oil can include redness, dry or scaly skin, itching, burning, and stinging . Some people may develop an allergic reaction to tea tree oil . Tea tree oil is toxic when ingested and should never be taken internally .

properties

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874014
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Molecular Weight

716.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline]
Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Solubility

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol
Record name Tea tree oil
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Density

0.8950-0.9050 at 15/15 °C
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Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.
Record name Tea tree oil
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Color/Form

Colorless to pale yellow, clear, mobile liquid

CAS RN

68649-42-3, 68647-73-4, 82322-26-7
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Melaleuca Alternifolia (Tea Tree) Leaf Oil
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Record name Tea tree oil
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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